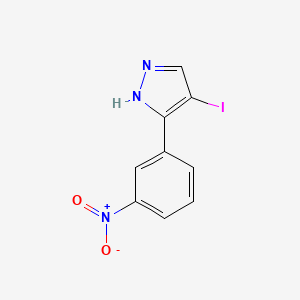

4-iodo-3-(3-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6IN3O2 |

|---|---|

Molecular Weight |

315.07 g/mol |

IUPAC Name |

4-iodo-5-(3-nitrophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H6IN3O2/c10-8-5-11-12-9(8)6-2-1-3-7(4-6)13(14)15/h1-5H,(H,11,12) |

InChI Key |

WZLLHCUKWVJWQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 3 3 Nitrophenyl 1h Pyrazole

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole suggests a logical disconnection approach. The carbon-iodine bond at the 4-position is the most likely bond to be formed in the final step, pointing to a precursor molecule: 3-(3-nitrophenyl)-1H-pyrazole. This intermediate already contains the core pyrazole (B372694) ring and the substituted phenyl group.

Further disconnection of the 3-(3-nitrophenyl)-1H-pyrazole intermediate reveals two primary synthetic routes for forming the pyrazole ring itself. The most common disconnection is across the N1-C5 and C3-N2 bonds. This leads back to a 1,3-dicarbonyl compound or a synthetic equivalent, and a hydrazine derivative. Specifically, a key precursor would be a chalcone, (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one, or a related α,β-unsaturated ketone, which can be synthesized via a Claisen-Schmidt condensation between 3-nitroacetophenone and a suitable aldehyde. The other essential precursor is hydrazine hydrate or a substituted hydrazine.

General Synthetic Approaches to Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone of this synthesis. Several robust methodologies are available, each offering distinct advantages in terms of precursor availability, reaction conditions, and potential for substitution patterns.

Cyclocondensation Reactions with Hydrazine Derivatives

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov For the synthesis of 3-(3-nitrophenyl)-1H-pyrazole, a common precursor is a chalcone derived from 3-nitroacetophenone. The reaction proceeds through the condensation of the chalcone with hydrazine hydrate, often in a solvent like ethanol or acetic acid, to form an intermediate pyrazoline which then undergoes oxidation to the aromatic pyrazole. acs.orgscispace.comresearchgate.net

Key Features of Cyclocondensation:

Reactants : Typically an α,β-unsaturated ketone (chalcone) and hydrazine hydrate.

Mechanism : Involves a Michael addition of hydrazine to the chalcone, followed by intramolecular cyclization and dehydration/oxidation to form the stable aromatic pyrazole ring. acs.org

Conditions : Often carried out under reflux in solvents like ethanol or acetic acid. scispace.com

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Source | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Chalcone (1,3-Diaryl-2-en-1-one) | Hydrazine Hydrate | Acetic Acid | 3,5-Diaryl-1H-pyrazole | scispace.com |

| 1,3-Diketone | Hydrazine | Ethanol | Substituted Pyrazole | nih.gov |

| (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Glacial Acetic Acid | 3-(3-nitrophenyl)-5-phenyl-1H-pyrazole | acs.org |

1,3-Dipolar Cycloaddition Strategies

A powerful and versatile alternative for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govresearchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile.

Using Diazo Compounds : Diazo compounds can react with alkynes in a 1,3-dipolar cycloaddition to form pyrazoles. acs.org For the target molecule, this would involve a diazo compound derived from 3-nitrobenzaldehyde reacting with an alkyne. This approach offers a high degree of regioselectivity. acs.orgrsc.org

Using Nitrilimines : Nitrilimines, which can be generated in situ from hydrazonoyl halides, are also effective 1,3-dipoles. They react with alkynes or alkyne surrogates to yield highly substituted pyrazoles. nih.govrsc.org

Key Features of 1,3-Dipolar Cycloaddition:

Reactants : A 1,3-dipole (e.g., diazo compound, nitrilimine) and a dipolarophile (e.g., alkyne).

Regioselectivity : The orientation of the addition is controlled by electronic and steric factors of the substituents on both the dipole and the dipolarophile. nih.govacs.org

Versatility : Allows for the synthesis of a wide range of substituted pyrazoles that may be difficult to access through cyclocondensation. rsc.org

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as highly efficient strategies for synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.combeilstein-journals.orgrsc.org This approach is valued for its atom economy and operational simplicity. A common MCR for pyrazole synthesis might involve an aldehyde, a β-ketoester, and a hydrazine, which react in a one-pot process to form a polysubstituted pyrazole. beilstein-journals.org While a direct MCR for this compound is not commonly reported, the precursor 3-(3-nitrophenyl)-1H-pyrazole could potentially be synthesized via an MCR strategy. acs.orgnih.gov

Strategies for Regioselective Iodination at Position 4

Once the 3-(3-nitrophenyl)-1H-pyrazole core is synthesized, the final step is the introduction of an iodine atom at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the 4-position unless it is already substituted. ingentaconnect.com

Electrophilic Iodination Techniques

Electrophilic iodination is the most direct method for introducing iodine onto the pyrazole ring. This involves reacting the pyrazole with an electrophilic iodine source.

Molecular Iodine (I₂) : The reaction can be carried out using molecular iodine, often in the presence of an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). evitachem.com Oxidants like ceric ammonium nitrate (CAN) or hydrogen peroxide can be employed. researchgate.netnih.gov The reaction conditions, including the solvent and temperature, can be tuned to optimize the yield and regioselectivity. iaea.org

N-Iodosuccinimide (NIS) : NIS is a mild and efficient source of electrophilic iodine, widely used for the iodination of various aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.org The reaction is often performed in a suitable solvent like acetonitrile or dichloromethane. evitachem.com The reactivity of NIS can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, making the iodine more electrophilic. nih.govresearchgate.netorganic-chemistry.org

Table 2: Common Reagents for Electrophilic Iodination of Pyrazoles

| Iodinating Agent | Activator/Oxidant | Typical Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Molecular Iodine (I₂) | Ceric Ammonium Nitrate (CAN) | Acetonitrile (MeCN) | Mild oxidation conditions | nih.gov |

| Molecular Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | Green chemistry approach | researchgate.net |

| Molecular Iodine (I₂) | Iodic Acid (HIO₃) | Acetic Acid/CCl₄ | Efficient for various pyrazoles | mdpi.com |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetic Acid/TFA | High reactivity for deactivated systems | nih.gov |

| N-Iodosuccinimide (NIS) | None (or catalytic acid) | Acetonitrile / Dichloromethane | Mild conditions, good yields | researchgate.netorganic-chemistry.org |

Directed Iodination Approaches for Pyrazole Derivatives

The introduction of an iodine atom at the C-4 position of the pyrazole ring is a crucial step in the synthesis of the target molecule. Direct electrophilic iodination of the pyrazole core is a common strategy, with the C-4 position being the most nucleophilic and thus the most susceptible to electrophilic attack. Several reagents and conditions have been developed to achieve this transformation with high regioselectivity.

Common methods for the direct iodination of pyrazoles include the use of elemental iodine (I₂) under oxidative conditions. Oxidizing agents such as ceric ammonium nitrate (CAN) can be employed to facilitate the reaction, leading to the formation of 4-iodopyrazoles. Another widely used iodinating agent is N-Iodosuccinimide (NIS), often used in conjunction with a strong acid like trifluoroacetic acid (TFA).

Alternative and greener approaches have also been developed. For instance, a system of iodine and hydrogen peroxide in water provides a practical and environmentally benign method for the synthesis of 4-iodopyrazole derivatives, with water being the only by-product. The choice of iodinating agent and reaction conditions can be critical to avoid side reactions and ensure high yields of the desired 4-iodo product.

Table 1: Selected Reagents for Directed C-4 Iodination of Pyrazoles

| Reagent System | Typical Conditions | Reference |

|---|---|---|

| I₂ / CAN | Acetonitrile, reflux | |

| NIS / TFA | Acetic Acid, 80 °C | |

| I₂ / H₂O₂ | Water |

Methods for Incorporating the 3-Nitrophenyl Moiety

The introduction of the 3-nitrophenyl group at the C-3 position of the pyrazole ring can be accomplished through various synthetic strategies. The two main approaches involve either constructing the pyrazole ring with the substituent already in place or attaching the substituent to a pre-formed pyrazole core through cross-coupling reactions. Alternatively, a phenyl group can be nitrated after its attachment to the pyrazole ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of synthesizing this compound, this reaction would typically involve the coupling of a 3-halo-4-iodopyrazole derivative with 3-nitrophenylboronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This method is widely used for the synthesis of aryl pyrazoles due to its high functional group tolerance and generally good yields. The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example |

|---|---|

| Pyrazole Substrate | 3-Bromo-4-iodo-1H-pyrazole |

| Boronic Acid | 3-Nitrophenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, XPhos Pd G2 |

| Base | Na₂CO₃, K₃PO₄ |

Copper-Catalyzed N-Arylation Methods

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classic method for forming a bond between a nitrogen atom and an aryl group. While this reaction is primarily used to introduce an aryl substituent onto one of the nitrogen atoms of the pyrazole ring, it is a key method for creating N-arylpyrazole precursors. The synthesis of the target C-3 substituted pyrazole via this method would be indirect. A possible pathway could involve the N-arylation of a pyrazole followed by subsequent functionalization at the C-3 position. The reaction typically employs a copper(I) salt, such as CuI, often in the presence of a ligand like a diamine, and a base such as potassium carbonate or cesium carbonate.

Nitration of Phenyl-Substituted Pyrazoles

An alternative strategy for introducing the 3-nitrophenyl moiety is to first synthesize a 3-phenyl-1H-pyrazole intermediate and then perform an electrophilic nitration on the phenyl ring. The regioselectivity of the nitration is highly dependent on the reaction conditions. Nitration of 1-phenylpyrazole with "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) tends to occur selectively at the 4-position of the pyrazole ring. However, performing the nitration under strongly acidic conditions, such as with a mixture of nitric acid and sulfuric acid, can lead to the nitration of the phenyl ring, typically at the para-position, because the pyrazole ring is deactivated through protonation. To achieve the desired 3-nitro (meta) substitution on the phenyl ring, one would start with 3-phenylpyrazole. The pyrazole ring itself acts as a deactivating group, which would direct nitration to the meta position of the attached phenyl ring. Standard nitrating conditions, such as KNO₃ in H₂SO₄, can be used for this transformation.

Protecting Group Strategies for Pyrazole Nitrogen

Due to the presence of a reactive N-H proton, the pyrazole ring often requires protection during multi-step syntheses to prevent unwanted side reactions and to direct regioselectivity. For instance, during metal-catalyzed cross-coupling reactions or when using strong bases for deprotonation, the N-H group can interfere.

A variety of protecting groups can be employed for the pyrazole nitrogen. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate and can be readily removed under acidic conditions.

1-Ethoxyethyl (EtOEt): This acetal protecting group is installed using ethyl vinyl ether and an acid catalyst. It is stable to bases and organometallic reagents but is easily cleaved with aqueous acid.

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is known for its robustness and is particularly useful in strategies involving directed C-H functionalization. It can be removed using fluoride ions. A notable strategy involves the "SEM switch," where the protecting group is transposed from one nitrogen to the other, enabling sequential functionalization at different positions of the pyrazole ring.

Tetrahydropyranyl (THP): This group can be introduced under solvent- and catalyst-free conditions, offering a green protection strategy.

Protecting the nitrogen can also be crucial for directing lithiation to a specific carbon atom before subsequent reaction with an electrophile, such as iodine.

Advanced and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in organic chemistry. These "green chemistry" principles are applicable to the synthesis of complex molecules like this compound.

Advanced methodologies focus on improving efficiency, reducing waste, and avoiding hazardous materials.

Green Solvents: Utilizing environmentally benign solvents like water or employing solvent-free reaction conditions can significantly reduce the environmental impact of a synthesis. For example, the iodination of pyrazoles has been successfully demonstrated in water.

Microwave and Ultrasonic Assistance: The use of microwave irradiation or ultrasonication can often accelerate reaction rates, improve yields, and reduce the formation of by-products.

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot reactions) improves efficiency and reduces solvent waste.

Continuous Flow Synthesis: This technology allows for the safe handling of potentially hazardous intermediates and can improve reaction control, scalability, and product consistency. A continuous flow assembly line approach has been developed for the rapid and modular synthesis of highly functionalized pyrazoles.

Applying these principles could lead to a more streamlined and environmentally friendly synthesis of this compound, for instance, by combining the pyrazole ring formation, iodination, and cross-coupling steps into a telescoped or one-pot procedure.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced timeframes compared to conventional heating methods. ekb.egmedicaljournalshouse.comshd-pub.org.rs The synthesis of this compound can be strategically approached in a two-step sequence amenable to microwave irradiation: the initial formation of the 3-(3-nitrophenyl)-1H-pyrazole core, followed by its regioselective iodination.

The construction of the pyrazole ring can be efficiently achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative under microwave irradiation. For instance, the reaction of 3-nitrophenylhydrazine with a suitable β-diketone in a solvent such as ethanol can be completed in minutes under microwave heating, whereas conventional methods may require several hours. thepharmajournal.comnih.gov This rapid, microwave-promoted cyclization is a key step in accessing the pyrazole scaffold.

Following the synthesis of the 3-(3-nitrophenyl)-1H-pyrazole intermediate, the introduction of an iodine atom at the 4-position can also be facilitated by microwave energy. The use of an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine, in a suitable solvent under microwave irradiation can drive the electrophilic substitution reaction to completion in a fraction of the time required by traditional methods. researchgate.net The significant reduction in reaction time and potential for improved yields make microwave-assisted synthesis a highly attractive methodology for the preparation of this compound. galchimia.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazole Derivatives

| Reaction Step | Method | Reaction Time | Yield (%) | Reference |

| Pyrazole Formation | Conventional | 12-16 hours | 37-49 | medicaljournalshouse.com |

| Pyrazole Formation | Microwave | 4-7 minutes | 54-81 | medicaljournalshouse.com |

| Iodination | Conventional | Several hours | Moderate | nih.gov |

| Iodination | Microwave | Minutes | Good to Excellent | researchgate.net |

Solvent-Free and Catalytic Methodologies

In the pursuit of greener and more sustainable chemical processes, solvent-free and catalytic methodologies have gained considerable attention. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve reaction efficiency through the use of catalysts.

The synthesis of pyrazole derivatives under solvent-free conditions has been successfully demonstrated, often employing a solid support or a grinding technique to facilitate the reaction. jetir.org For the synthesis of 3-(3-nitrophenyl)-1H-pyrazole, a solvent-free approach could involve the neat reaction of 3-nitrophenylhydrazine with a 1,3-dicarbonyl compound, potentially with the addition of a catalytic amount of a solid acid catalyst to promote the cyclization. researchgate.net

Furthermore, the iodination of the pyrazole ring can be achieved using catalytic methods that avoid the use of stoichiometric and often harsh reagents. For example, the use of molecular iodine in the presence of a catalytic amount of an oxidizing agent can generate the electrophilic iodine species required for the substitution reaction. rsc.org Metal-free catalytic systems for the iodination of arenes and heterocycles are also being developed, offering a more environmentally benign alternative to traditional methods. organic-chemistry.org The combination of a solvent-free pyrazole synthesis followed by a catalytic iodination step represents a highly efficient and sustainable route to this compound. semanticscholar.org

Table 2: Catalytic Systems for Pyrazole Synthesis and Iodination

| Reaction | Catalyst | Conditions | Key Advantage | Reference |

| Pyrazole Synthesis | Sc(OTf)₃ | Solvent-free, Room Temp. | High yield, recyclable catalyst | researchgate.net |

| Sulfonylation of Pyrazolones | Molecular Iodine/TBHP | Metal-free, Room Temp. | Mild conditions, good to excellent yields | rsc.org |

| Iodination of Arenes | Disulfide/DIH | Metal-free, Mild conditions | Broad substrate scope | organic-chemistry.org |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, or continuous flow synthesis, has revolutionized the way chemical reactions are performed, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. mdpi.com The synthesis of pyrazoles is well-suited to flow chemistry applications, allowing for the rapid and efficient production of these important heterocyclic compounds. rsc.orgrsc.org

A multistep flow synthesis of substituted pyrazoles can be envisioned for the preparation of this compound. nih.gov In such a setup, streams of the starting materials, a 1,3-dicarbonyl compound and 3-nitrophenylhydrazine, would be continuously mixed and passed through a heated reactor coil to facilitate the initial cyclization reaction. The resulting stream containing the 3-(3-nitrophenyl)-1H-pyrazole intermediate could then be directly mixed with a stream of an iodinating agent in a subsequent reactor module to effect the iodination. galchimia.com

This integrated, multi-step flow process offers several advantages, including precise control over reaction temperature, pressure, and residence time, leading to improved yields and selectivities. mdpi.com The ability to safely handle reactive intermediates and the ease of scalability make flow chemistry a highly promising platform for the synthesis of functionalized pyrazoles like this compound. nih.gov

Table 3: Advantages of Flow Chemistry in Pyrazole Synthesis

| Feature | Description | Benefit | Reference |

| Enhanced Safety | Small reaction volumes, efficient heat transfer | Reduced risk of thermal runaways, safe handling of hazardous intermediates | mdpi.com |

| Precise Control | Accurate control over temperature, pressure, and residence time | Improved yields, higher selectivity, and reproducibility | galchimia.com |

| Scalability | Continuous production by extending run time | Seamless transition from laboratory to production scale | rsc.org |

| Integration | Multiple reaction steps can be performed in a continuous sequence | Reduced manual handling, improved efficiency | nih.gov |

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound involves two key transformations: the formation of the pyrazole ring and the subsequent electrophilic iodination. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

The formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative is generally understood to proceed via the Knorr pyrazole synthesis mechanism. name-reaction.comjk-sci.com This reaction begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound, forming a hemiaminal intermediate. youtube.com Subsequent dehydration leads to the formation of an enamine or imine, which then undergoes an intramolecular cyclization by the attack of the second nitrogen atom onto the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring. researchgate.netnih.gov The regioselectivity of the initial attack can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. researchgate.net

The iodination of the 3-(3-nitrophenyl)-1H-pyrazole at the 4-position is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, and the C4 position is particularly susceptible to electrophilic attack. The iodinating agent, such as molecular iodine activated by an oxidizing agent or N-iodosuccinimide, generates a potent electrophile (I⁺ or a polarized iodine species). nih.gov The π-electrons of the pyrazole ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. acs.org Finally, a base present in the reaction mixture removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final this compound product. rsc.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei like ¹H and ¹³C.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole, distinct signals would be expected for the pyrazole (B372694) and nitrophenyl protons. The pyrazole ring has a single proton at the C5 position, which would likely appear as a singlet in the aromatic region. The N-H proton of the pyrazole ring is expected to show a broad signal at a downfield chemical shift, which can be influenced by solvent and concentration. For the 3-nitrophenyl group, four protons would exhibit complex splitting patterns (multiplets) in the aromatic region, characteristic of a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom C4, bonded to the iodine, would be significantly shielded. The chemical shifts for the pyrazole ring carbons (C3, C4, and C5) and the six carbons of the nitrophenyl ring would provide key information about the electronic structure. The presence of the electron-withdrawing nitro group would influence the chemical shifts of the carbons on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties (Note: These are estimated ranges based on analogous structures. Actual experimental values may vary.)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Pyrazole C5-H | 7.5 - 8.5 |

| ¹H | Pyrazole N-H | 10.0 - 14.0 (broad) |

| ¹H | Nitrophenyl-H | 7.5 - 8.8 |

| ¹³C | Pyrazole C4-I | 85 - 100 |

| ¹³C | Pyrazole C3, C5 | 130 - 155 |

| ¹³C | Nitrophenyl C-NO₂ | 145 - 150 |

| ¹³C | Nitrophenyl C-H | 115 - 140 |

| ¹³C | Nitrophenyl C-pyrazole | 130 - 145 |

2D NMR Techniques for Complex Structural Elucidation

While specific 2D NMR studies on this compound are not available, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignments. A COSY spectrum would reveal the coupling relationships between the protons on the nitrophenyl ring, confirming their relative positions. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals for the protonated carbons of both the pyrazole and nitrophenyl rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. A broad absorption band in the IR spectrum between 3100 and 3200 cm⁻¹ would be characteristic of the N-H stretching vibration of the pyrazole ring, with its position and shape influenced by hydrogen bonding. mdpi.com The presence of the nitro group would be confirmed by strong, distinct stretching vibrations, typically an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from both rings would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be found at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Pyrazole) | Stretching | 3100 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C, C=N (Ring) | Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1520 - 1560 |

| NO₂ | Symmetric Stretching | 1345 - 1385 |

| C-I | Stretching | 500 - 600 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, pyrazole derivatives are known to form intermolecular hydrogen bonds via the N-H group of one molecule and the pyridine-like nitrogen atom of an adjacent molecule. mdpi.com For this compound, this N-H···N hydrogen bonding would lead to a decrease in the N-H stretching frequency in the IR spectrum, causing the peak to broaden and shift to a lower wavenumber compared to the theoretical monomeric state. mdpi.com The specific pattern of hydrogen bonding (e.g., dimers, trimers, or catemeric chains) influences the crystal packing and can be investigated through single-crystal X-ray diffraction in conjunction with vibrational spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₆IN₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic for a compound containing one iodine atom.

Common fragmentation pathways for pyrazoles often involve the cleavage of the pyrazole ring. For this specific molecule, fragmentation could also involve the loss of the nitro group (NO₂) or the iodine atom. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its major fragments, providing definitive evidence for the compound's identity.

X-ray Crystallography

The molecular geometry of this compound is defined by the spatial arrangement of its constituent pyrazole and nitrophenyl rings.

Ring Planarity: The pyrazole ring is an aromatic heterocycle and is expected to be essentially planar.

Conformation: A key conformational feature is the dihedral angle between the plane of the pyrazole ring and the plane of the 3-nitrophenyl ring. In similar N-phenylpyrazole derivatives, this angle can vary significantly, often ranging from approximately 40° to nearly 90°, influenced by the substituents on the rings. bg.ac.rsnih.gov This twist is due to the steric hindrance between the ortho hydrogen of the phenyl ring and the atoms of the pyrazole ring.

Bond Parameters: The bond lengths and angles within the molecule are expected to conform to standard values for similar structures. For example, C-I bond lengths are typically around 2.10 Å, and the geometry around the nitro group is trigonal planar.

The table below lists expected bond parameters based on related structures.

| Parameter | Description | Expected Value |

| C-I Bond Length | Distance between pyrazole C4 and Iodine | ~2.10 Å |

| C-C (pyrazole-phenyl) | Bond connecting the two rings | ~1.48 Å |

| N-N (pyrazole) | Bond length within the pyrazole ring | ~1.35 Å |

| Dihedral Angle | Angle between pyrazole and phenyl rings | 40° - 90° |

The crystal packing is determined by the network of intermolecular interactions that molecules form in the solid state. The functional groups in this compound—the pyrazole N-H, the iodine atom, the nitro group, and the aromatic systems—are all capable of participating in significant non-covalent interactions.

Hydrogen Bonding: The pyrrole-like N-H group on the pyrazole ring is a classic hydrogen bond donor. It is highly likely to form N-H···N hydrogen bonds with the pyridine-like nitrogen atom of an adjacent pyrazole ring, leading to the formation of chains or other motifs. mdpi.com

Halogen Bonding: The iodine atom at the 4-position is a potential halogen bond donor. It can interact with Lewis basic sites, such as the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring on neighboring molecules.

C-H···O Interactions: The oxygen atoms of the nitro group are effective hydrogen bond acceptors and can participate in weak C-H···O interactions with hydrogen atoms from the aromatic rings of adjacent molecules. bg.ac.rsnih.gov

π-π Stacking: The presence of two aromatic rings (pyrazole and nitrophenyl) allows for potential π-π stacking interactions, where the rings arrange in a parallel or offset fashion, contributing to the stability of the crystal lattice. bg.ac.rs

These varied interactions would likely result in a complex and stable three-dimensional supramolecular network.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | Pyrazole N-H | Pyrazole N | Formation of chains or dimers mdpi.com |

| Halogen Bonding | C-I | Nitro O or Pyrazole N | Directional interaction influencing packing |

| C-H···O Interaction | Aromatic C-H | Nitro O | Stabilization of the 3D network bg.ac.rs |

| π-π Stacking | Pyrazole/Phenyl Ring | Pyrazole/Phenyl Ring | Stabilizing parallel ring arrangements bg.ac.rs |

Following a comprehensive search for scientific literature, it has been determined that there is currently insufficient publicly available data to generate a detailed article focusing solely on the computational and theoretical chemistry studies of This compound according to the specified outline.

The search for dedicated research on this specific compound—covering its quantum chemical calculations (DFT, HOMO/LUMO analysis, spectroscopic predictions), molecular docking simulations (ligand-protein interactions, binding affinity), and QSAR modeling—did not yield specific studies or datasets. While general methodologies and studies on related pyrazole derivatives exist, providing an analysis based on analogous compounds would not adhere to the strict requirement of focusing exclusively on this compound.

To maintain scientific accuracy and adhere to the user's instructions, the generation of the requested article is not possible without specific research findings for this particular molecule.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Molecular Descriptor Calculation and Selection

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the structure of a molecule with its biological activity or physical properties.

Calculation of Molecular Descriptors: For a hypothetical study on 4-iodo-3-(3-nitrophenyl)-1H-pyrazole , a wide range of descriptors would be calculated from its optimized 3D structure. These descriptors fall into several categories:

Constitutional (1D) Descriptors: These are the most straightforward descriptors, derived from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: These describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical (3D) Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecular size and shape.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods like Density Functional Theory (DFT). nih.gov Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). unar.ac.id The MEP, for instance, is crucial for identifying regions prone to electrophilic and nucleophilic attacks. nih.gov

Selection of Relevant Descriptors: Not all calculated descriptors are relevant for predicting a specific biological activity. A crucial step is to select a subset of descriptors that are highly correlated with the activity of interest while being minimally correlated with each other. This is often achieved using statistical methods like Principal Component Analysis (PCA) or genetic algorithms.

Below is an interactive table showcasing common molecular descriptors that would be considered in a computational study of a pyrazole (B372694) derivative.

| Descriptor Category | Example Descriptors | Information Provided |

| Constitutional | Molecular Weight, Number of N and O atoms | Basic molecular composition and size. |

| Topological | Wiener Index, Balaban Index | Atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties, reactivity, and polarity. |

Development of Predictive Models for Biological Activities

Once a set of relevant molecular descriptors has been selected for a series of related pyrazole compounds, a predictive model can be developed to correlate these descriptors with their known biological activities (e.g., anti-inflammatory, antibacterial, or anticancer effects). nih.govresearchgate.net

The process typically involves:

Data Set: A collection of pyrazole derivatives with experimentally determined biological activities is required.

Model Building: A mathematical equation is generated to link the descriptors (independent variables) to the biological activity (dependent variable). Common methods for building these models include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Model Validation: The predictive power of the model is rigorously tested. This is done using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and by using an external set of compounds that were not used in the model's development.

For instance, studies on various pyrazole derivatives have successfully developed models to predict their antioxidant and anti-inflammatory properties. unar.ac.id These models help in understanding the structural features essential for a particular activity and guide the design of new, more potent compounds.

Conformational Analysis and Tautomerism Studies

The 3D structure and the potential for different isomeric forms are critical to a molecule's biological activity, as they determine how it interacts with biological targets like enzymes and receptors.

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. For a molecule like This compound , a key aspect would be the rotation around the single bond connecting the pyrazole and the nitrophenyl rings.

Computational methods, particularly DFT, are used to:

Identify stable conformers (energy minima).

Determine the energy barriers for rotation between conformers.

Calculate the relative populations of different conformers at a given temperature.

While no specific conformational analysis for This compound has been found, studies on other substituted bi-aryl systems are common and provide a framework for how such an analysis would be conducted. researchgate.net

Tautomerism Studies: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. 1H-pyrazoles that are asymmetrically substituted at the 3 and 5 positions, like the target compound, can exist in two annular tautomeric forms. The position of the N-H proton can be on either of the two nitrogen atoms.

The equilibrium between these tautomers is influenced by:

The nature of the substituents on the pyrazole ring.

The solvent environment.

The physical state (solid, liquid, or gas).

DFT calculations are a powerful tool for studying pyrazole tautomerism. nih.gov They can predict the relative stability of the different tautomers and the energy barriers for their interconversion. For example, in a study of 4-bromo-1H-pyrazoles, DFT calculations were used to justify the predominance of one tautomer over another. nih.gov Similarly, experimental techniques like NMR spectroscopy are used to determine which tautomer is present in a solution. nih.gov In the solid state, X-ray crystallography provides definitive structural information. nih.govmdpi.com

For This compound , two potential tautomers would be expected, as illustrated below. A computational study would calculate the relative energies of these two forms to predict which one is more stable.

Biological Activity and Mechanistic Research Pre Clinical Focus in Research Models

In Vitro Biological Screening Methodologies

In vitro studies are the first step in characterizing the biological activity of a new chemical entity. These experiments are conducted in a controlled environment, such as a test tube or culture dish, and are designed to assess the compound's effects on specific biological targets or cellular processes.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can selectively block the activity of a particular enzyme. Pyrazole (B372694) derivatives have been investigated as inhibitors of various enzymes. An assay to test 4-iodo-3-(3-nitrophenyl)-1H-pyrazole would typically involve incubating the compound with a purified enzyme and its substrate. The rate of product formation is measured, and any decrease in this rate in the presence of the compound indicates inhibition. The potency of the inhibitor is usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Receptor Binding Studies and Modulation

To determine if a compound interacts with a specific cellular receptor, receptor binding assays are performed. These studies are crucial for understanding the mechanism of action of potential drugs. For instance, some pyrazole derivatives have been studied for their ability to bind to cannabinoid receptors elsevierpure.com. A typical receptor binding assay for this compound would involve using a radiolabeled ligand known to bind to the receptor of interest. The displacement of this radioligand by the test compound is measured, which allows for the determination of the compound's binding affinity (Ki).

Cellular Assays (e.g., Cell Proliferation, Apoptosis Induction, Pathway Modulation)

Cellular assays provide insights into how a compound affects whole cells. These assays can measure a variety of endpoints, including:

Cell Proliferation: To assess the cytostatic or cytotoxic effects of a compound, cell proliferation assays are used. Cancer cell lines are often treated with the compound at various concentrations, and the number of viable cells is measured over time.

Apoptosis Induction: Compounds can be screened for their ability to induce programmed cell death, or apoptosis, a desirable trait for anticancer agents. This is often measured using techniques like flow cytometry to detect markers of apoptosis.

Pathway Modulation: The effect of a compound on specific cellular signaling pathways can be investigated. This often involves measuring the levels of key proteins or their modifications (e.g., phosphorylation) within the pathway.

Antimicrobial Efficacy Studies (e.g., Antibacterial, Antifungal, Antiviral)

The pyrazole scaffold is present in a number of compounds with demonstrated antimicrobial properties nih.govbiointerfaceresearch.com. To evaluate the antimicrobial efficacy of this compound, a series of standardized tests would be conducted.

Antibacterial and Antifungal Activity: The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of the compound that prevents visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods against a panel of clinically relevant bacteria and fungi.

Antiviral Activity: To assess antiviral potential, cell cultures are infected with a specific virus and then treated with the compound. The ability of the compound to inhibit viral replication is then measured, often by quantifying viral proteins or genetic material.

In Vivo Animal Model Studies for Mechanistic Exploration

Following promising in vitro results, compounds are often tested in animal models to understand their effects in a living organism. These studies are critical for evaluating both efficacy and the mechanism of action in a more complex biological system.

Inflammation Models (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory potential of pyrazole derivatives is an area of active research. The carrageenan-induced paw edema model is a widely used and well-established acute inflammation model in rodents. In this model, carrageenan, an irritant, is injected into the paw, leading to a localized inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan injection, and the volume of the paw is measured at various time points to determine the extent of edema. A reduction in paw swelling compared to untreated animals indicates anti-inflammatory activity.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound, the biological activity is determined by the specific arrangement and nature of its three key components: the iodinated pyrazole core, the 3-nitrophenyl moiety, and other potential substitutions.

The presence of an iodine atom at the C4 position of the pyrazole ring is a key structural feature. Halogenation, and specifically iodination, at this position is a common electrophilic substitution reaction for the pyrazole ring. researchgate.net The iodine atom serves two primary roles in the context of SAR.

First, it acts as a versatile synthetic handle. Iodinated pyrazoles are valuable building blocks for creating more complex analogues through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.govnih.gov This allows medicinal chemists to systematically introduce a wide variety of substituents at the C4 position to explore the chemical space and optimize biological activity.

Second, the iodine atom can directly participate in biological interactions. As a large, polarizable halogen, it can form halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in biological macromolecules such as proteins or DNA. This interaction can contribute to the binding affinity and selectivity of the compound for its molecular target.

The 3-nitrophenyl group attached to the C3 position of the pyrazole core is another critical determinant of biological activity. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, affecting its binding capabilities and metabolic stability.

Studies on other heterocyclic compounds have highlighted the importance of the nitrophenyl moiety for anticancer activity. For example, certain quinoline derivatives bearing a 3-nitrophenyl substituent were found to be among the most active compounds against cancer cell lines. mdpi.com Similarly, research on 5,6,7,8-tetrahydroisoquinolines showed that compounds containing a 3-nitrophenyl group exhibited cytotoxic activity against pancreatic and lung cancer cell lines. nih.govacs.orgaun.edu.eg In some contexts, nitro-substituted pyrazole derivatives have been found to act as ligands for biological targets like the estrogen receptor. nih.gov This suggests that the 3-nitrophenyl group in this compound likely plays a significant role in its cytotoxic or other biological effects.

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its biological activity can be finely tuned by various substitutions. nih.govnih.gov SAR studies on numerous pyrazole derivatives have demonstrated that the nature and position of substituents are critical for anticancer efficacy and selectivity. researchgate.netnih.gov

Appropriate substitutions on the pyrazole ring can lead to interactions with a range of biological targets, resulting in diverse mechanisms of action. researchgate.net For example, studies have shown that introducing a 4-bromophenyl group at the pyrazole ring can enhance anticancer activity against specific cell lines. srrjournals.com The pyrazole ring itself can act as a linker that provides a specific orientation for its substituents to bind within the active sites of target proteins. mdpi.com The N-unsubstituted pyrazole core is capable of acting as both a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets, while N-substitution modifies these properties. mdpi.com

| Substituent/Position | Observed Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|

| Iodine at C4 | Provides a site for further modification to generate diverse analogues; potential for halogen bonding. | 1-Aryl-3-CF3-4-iodopyrazoles | nih.gov |

| 3-Nitrophenyl Group | Often associated with enhanced cytotoxic and anticancer activity in heterocyclic compounds. | Substituted Quinolines and Tetrahydroisoquinolines | mdpi.comacs.org |

| Aryl Groups at C3/C4 | Can significantly enhance tumor growth inhibitory activity. | 3,4-Diaryl pyrazoles | nih.gov |

| 4-Bromophenyl Group | Showed potent activity against MCF-7, A549, and HeLa cancer cell lines. | Substituted Pyrazoles | srrjournals.com |

| N-Substitution | Modifies hydrogen bonding capacity and can influence binding affinity. | General Pyrazole Derivatives | mdpi.com |

Elucidation of Molecular Mechanisms of Action

The anticancer effects of pyrazole derivatives are often attributed to their interaction with various molecular targets involved in cell proliferation, survival, and signaling.

Research into the pyrazole class of compounds has identified two primary mechanistic pathways: interaction with protein targets (such as kinases) and direct binding to DNA.

Protein Interaction: A significant body of evidence points to pyrazole derivatives acting as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer. bohrium.com Network pharmacology and in silico studies have highlighted key therapeutic targets for pyrazole-based compounds, including AKT1, Epidermal Growth Factor Receptor (EGFR), and Estrogen Receptor 1 (ESR1). arabjchem.org Many pyrazole derivatives have been developed as potent and selective kinase inhibitors, targeting Cyclin-Dependent Kinases (CDKs), RET kinase, and Janus kinases (JAKs). nih.govmdpi.comnih.gov The pyrazole scaffold is adept at fitting into the ATP-binding pocket of these kinases, with its substituents forming key hydrogen bonds and hydrophobic interactions that lead to inhibition. mdpi.com

DNA Binding: In addition to protein targets, some pyrazole derivatives have been shown to interact directly with DNA. This interaction can represent an alternative or "off-target" mechanism contributing to their anticancer activity. jst.go.jp Studies using techniques like fluorescence spectroscopy and molecular docking have demonstrated that certain pyrazole compounds can bind to calf thymus DNA (CT-DNA), potentially as groove binders. jst.go.jpresearchgate.net This interaction with DNA can disrupt replication and transcription, ultimately leading to cell death. The potential for pyrazole derivatives to bind to DNA highlights a complex mechanism of action that may involve multiple cellular targets. researchgate.net

| Target Class | Specific Target Example | Proposed Mechanism | Reference |

|---|---|---|---|

| Protein Kinases | AKT1, EGFR | Inhibition of oncogenic signaling pathways. | arabjchem.org |

| CDK2 | Inhibition of cell cycle progression. | nih.gov | |

| RET Kinase | Inhibition of receptor tyrosine kinase activity. | nih.gov | |

| Nucleic Acids | DNA | Groove binding, leading to disruption of DNA processes. | jst.go.jpresearchgate.net |

| Other Proteins | BCL-2 | Modulation of apoptosis. | researchgate.net |

Signaling Pathway Perturbations and Cellular Responses

The specific signaling pathways perturbed by this compound and the resultant cellular responses are not extensively documented in publicly available research. However, based on the known activities of structurally related pyrazole derivatives, it is possible to infer potential mechanisms of action. Pyrazole-containing compounds are recognized for their ability to modulate various signaling cascades, often leading to significant cellular changes. nih.govnih.gov

Many pyrazole derivatives have been shown to exert their effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling. nih.govhilarispublisher.com For instance, certain pyrazole analogs act as inhibitors of cyclin-dependent kinases (CDKs), enzymes that govern cell cycle progression. nih.gov Inhibition of CDKs can lead to cell cycle arrest, preventing cellular proliferation. nih.gov Another important target for pyrazole compounds is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases. nih.gov By inhibiting this pathway, pyrazole derivatives can induce apoptosis (programmed cell death) and reduce cell survival. nih.gov

Furthermore, some pyrazole derivatives have been observed to generate reactive oxygen species (ROS) within cells. nih.gov Elevated ROS levels can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways. nih.gov The cellular responses to pyrazole compounds can also involve the modulation of transcription factors that control the expression of genes involved in inflammation and cell survival. For example, some derivatives have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.

The cellular consequences of these signaling perturbations are diverse and include anti-inflammatory, anticancer, and antimicrobial effects. academicstrive.comnih.gov In the context of cancer, the induction of apoptosis and inhibition of cell proliferation are key outcomes. hilarispublisher.com For inflammatory conditions, the suppression of pro-inflammatory cytokine production is a significant response. nih.gov

Research Applications as Chemical Probes and Lead Compounds

The unique structural features of this compound make it a valuable tool in various research applications, particularly as a chemical probe and a lead compound for drug discovery. evitachem.com Its utility stems from the reactivity of its functional groups and the core pyrazole scaffold, which is a well-established pharmacophore. nih.gov

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in real-time. mdpi.com The development of fluorescent probes based on pyrazole derivatives has gained significant attention due to their excellent electronic properties and biocompatibility. nih.gov While specific applications of this compound as a molecular probe are not yet widely reported, its structure suggests potential in this area. The pyrazole core can be chemically modified to create fluorescent derivatives for bioimaging applications. nih.gov Such probes can be designed to target specific cellular components or to be sensitive to changes in the cellular environment, providing valuable insights into biological functions and disease mechanisms. nih.gov

Radiotracer Studies for Research Imaging (e.g., with ¹²⁵I)

The presence of an iodine atom in this compound makes it a prime candidate for the development of radiotracers for research imaging techniques like Single Photon Emission Computed Tomography (SPECT). The stable iodine can be replaced with a radioactive isotope, such as Iodine-125 (¹²⁵I), a gamma-emitting radionuclide suitable for preclinical imaging studies. nih.gov

Radioiodinated pyrazole derivatives have been synthesized and evaluated for their potential in imaging various biological targets. For example, radioiodinated pyrazolone derivatives have shown promise as potential tracers for lung imaging. nih.gov Although direct radiolabeling of this compound with ¹²⁵I has not been specifically described in the available literature, the general methodologies for radioiodination of aromatic compounds are well-established. These methods often involve electrophilic substitution reactions using a radiolabeling agent in the presence of an oxidizing agent. The resulting ¹²⁵I-labeled tracer could then be used in animal models to study its biodistribution and target engagement in vivo.

Precursors for Further Chemical Derivatization in Drug Discovery Research

The this compound molecule serves as a versatile precursor for the synthesis of a wide array of derivatives in drug discovery research. evitachem.com The reactivity of both the iodine atom and the nitro group allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize biological activity.

The iodine atom at the 4-position of the pyrazole ring is particularly useful for introducing new functional groups through cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the attachment of various aryl, alkyl, or alkynyl groups. This chemical versatility is highly valuable in medicinal chemistry for creating libraries of compounds to screen for desired biological activities. researchgate.net

The nitro group on the phenyl ring can also be readily transformed into other functional groups. For instance, it can be reduced to an amino group, which can then be further derivatized to form amides, sulfonamides, or other functionalities. evitachem.com This allows for the exploration of how different substituents at this position affect the compound's biological profile. The pyrazole scaffold itself is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs with a wide range of therapeutic applications. nih.gov

The ability to easily derivatize this compound at multiple positions makes it an attractive starting material for the development of novel therapeutic agents targeting a variety of diseases. evitachem.com

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole, while achievable through established methods, offers opportunities for optimization and innovation. A typical synthesis involves a two-step process: the formation of the 3-(3-nitrophenyl)-1H-pyrazole precursor, followed by iodination at the 4-position of the pyrazole (B372694) ring. evitachem.com Future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas for development include:

One-Pot Syntheses: The development of one-pot, multi-component reactions to construct the fully substituted pyrazole core from simple starting materials would significantly enhance efficiency by reducing the number of isolation and purification steps. nih.gov

Novel Iodination Reagents: Exploring milder and more selective iodinating agents could improve yields and reduce the formation of byproducts. researchgate.net Green iodination methods, for instance, utilizing iodine in combination with an oxidizing agent like hydrogen peroxide in an aqueous medium, present a more sustainable alternative.

Catalytic Systems: Investigating novel catalytic systems, such as nano-ZnO, could offer advantages like high yields, shorter reaction times, and easier work-up procedures. nih.gov

Flow Chemistry: The application of continuous flow technology could enable better control over reaction parameters, leading to improved yields, safety, and scalability.

A comparative look at different synthetic approaches for pyrazole derivatives highlights the ongoing evolution in this field:

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Knorr Pyrazole Synthesis | Condensation of a hydrazine with a 1,3-dicarbonyl compound. | A classical and versatile method. |

| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkene or alkyne. | Offers high regioselectivity. |

| Multi-component Reactions | Combining three or more reactants in a single step. | Increased efficiency and atom economy. |

| Metal-catalyzed Cross-coupling | Building the pyrazole core through C-C and C-N bond formation. | Allows for diverse substitution patterns. |

Advanced Computational Design of Analogues with Enhanced Specificity

Computational chemistry offers powerful tools to guide the design of novel analogues of this compound with improved biological activity and specificity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in this endeavor.

QSAR studies can establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity. This allows for the prediction of the activity of newly designed compounds before their synthesis, saving time and resources. For nitrophenyl-substituted pyrazoles, QSAR models can help in understanding how different substituents on the phenyl ring and the pyrazole core influence their therapeutic potential.

Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogues to specific biological targets, such as enzymes or receptors. This provides insights into the mechanism of action at a molecular level and aids in the rational design of more potent and selective inhibitors. For instance, docking studies on pyrazole derivatives have been used to screen for potential inhibitors of various kinases and other enzymes implicated in disease.

Future computational work could focus on:

Developing more accurate and predictive QSAR models for this specific class of pyrazoles.

Utilizing molecular dynamics simulations to study the dynamic behavior of the compound and its analogues when bound to a target protein.

Employing virtual screening of large compound libraries to identify novel pyrazole-based scaffolds with desired biological activities.

Elucidating Underexplored Biological Mechanisms and Targets

The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. pharmajournal.netorientjchem.org However, the specific biological mechanisms and molecular targets of this compound remain largely unexplored.

The presence of the nitrophenyl group suggests potential for bioreductive activation in hypoxic environments, a characteristic often exploited in the design of anticancer and antimicrobial agents. The iodine atom can act as a halogen bond donor, potentially influencing protein-ligand interactions and enhancing binding affinity to target proteins.

Future research should aim to:

Screen this compound against a broad panel of biological targets to identify novel activities.

Investigate its mechanism of action in promising therapeutic areas, such as oncology, infectious diseases, and inflammatory disorders.

Utilize chemoproteomics and other advanced techniques to identify the direct cellular targets of the compound.

Explore the potential for this compound to modulate signaling pathways that are not yet associated with pyrazole derivatives.

Applications in Chemical Biology and Materials Science Research

Beyond its potential therapeutic applications, the unique structural features of this compound make it an interesting candidate for applications in chemical biology and materials science.

In chemical biology , the iodinated pyrazole can serve as a versatile chemical probe. The iodine atom can be readily displaced through cross-coupling reactions, allowing for the attachment of fluorescent tags, affinity labels, or other functional groups. This would enable the study of its cellular uptake, distribution, and target engagement.

In materials science , pyrazole derivatives are being investigated for their potential use in the development of novel organic materials with interesting photophysical and electronic properties. The combination of the electron-withdrawing nitrophenyl group and the polarizable iodine atom in this compound could lead to materials with applications in:

Organic light-emitting diodes (OLEDs)

Non-linear optical (NLO) materials

Fluorescent sensors

Addressing Synthetic and Biological Challenges for Pyrazole Derivatives

The future development of this compound and its analogues is not without its challenges.

Synthetic challenges include:

Regioselectivity: The synthesis of multi-substituted pyrazoles can often lead to mixtures of regioisomers, which can be difficult to separate. Developing highly regioselective synthetic methods is crucial.

Functional group tolerance: Many synthetic routes require harsh reaction conditions that may not be compatible with sensitive functional groups.

Scalability: Laboratory-scale syntheses may not be easily scalable for industrial production.

Biological challenges include:

Target identification and validation: Identifying the specific biological targets of novel compounds is a complex and time-consuming process.

Drug resistance: The emergence of drug resistance is a major challenge in the development of new therapeutic agents.

Pharmacokinetics and toxicity: Optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is a critical step in the drug discovery process.

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, computational modeling, pharmacology, and materials science. Continued research into the fundamental chemistry and biology of this compound and related pyrazole derivatives holds significant promise for the development of new scientific tools and therapeutic agents.

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, 50°C | 61% | |

| Multi-Component Reaction | DAAD, cyclohexyl isocyanide | ~70%* | |

| *Estimated based on analogous reactions. |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., pyrazole ring protons at δ 5.96 ppm ). ¹³C NMR confirms substituent effects (nitrophenyl carbons ~124–150 ppm ).

- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 244 for C₁₀H₈N₆O₂ ) and fragmentation patterns validate structure.

- IR Spectroscopy: Nitro group stretches (~1511 cm⁻¹) and C-I bonds (~500 cm⁻¹) are diagnostic .

- X-Ray Crystallography: Resolves tautomerism (e.g., 3- vs. 5-substituted pyrazoles) . Use SHELXL for refinement .

Advanced: How do electron-withdrawing groups (e.g., nitro, iodo) influence tautomeric equilibria in pyrazoles?

Methodological Answer:

The nitro group at C3 and iodine at C4 stabilize specific tautomers via resonance and steric effects. Evidence from fluorophenyl-pyrazole analogs shows coexisting 3- and 5-substituted tautomers in crystals . For 4-iodo-3-nitrophenyl derivatives:

- X-Ray Studies: Heavy atoms (I) complicate data collection; use high-flux synchrotron sources and absorption corrections .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict tautomer stability. Nitro groups favor planar conformations, reducing steric clash with iodine.

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive pyrazole derivatives?

Methodological Answer:

Evidence from antiproliferative pyrazole analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) reveals:

Q. Table 2: SAR Trends in Pyrazole Derivatives

| Substituent Position | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|

| C3 (Nitro) | 0.8 µM (Tubulin) | Enhanced binding to colchicine site |

| C4 (Iodo) | 1.2 µM (Tubulin) | Steric hindrance reduces potency slightly |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Purity Variations: Ensure ≥95% purity via HPLC (C18 columns, acetonitrile/water gradients) .

- Assay Conditions: Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Orthogonal Assays: Validate tubulin inhibition via both cell-based (MTT) and biochemical (fluorescence polarization) methods .

Advanced: What challenges arise in crystallographic studies of iodinated pyrazoles, and how are they mitigated?

Methodological Answer:

- Absorption Effects: Iodine’s high electron density causes absorption errors. Use Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections .

- Data Collection: Optimize crystal size (0.2–0.3 mm) and exposure time to avoid decay.

- Refinement: SHELXL handles heavy atoms via iterative least-squares and disorder modeling .

Basic: What chromatographic techniques optimize purification of iodinated pyrazoles?

Methodological Answer:

- Flash Chromatography: Use silica gel with cyclohexane/ethyl acetate (gradient: 0–20% EtOAc) for baseline separation .

- HPLC: Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve closely related impurities .

Advanced: How to computationally model the binding mode of this compound to biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.